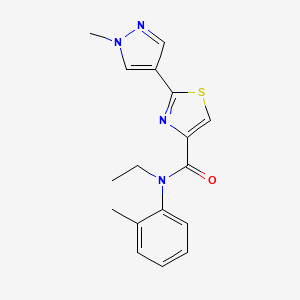
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide, also known as EMT, is a small molecule compound that has been extensively studied for its potential therapeutic applications. EMT is a thiazole-based compound that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In
Mecanismo De Acción
The mechanism of action of N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and angiogenesis. This compound has been shown to inhibit the NF-κB pathway, which is a key signaling pathway involved in inflammation and cancer. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in various diseases. This compound has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Additionally, this compound has been shown to inhibit angiogenesis, which can reduce the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. This compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
For the study of N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide include exploring its use in combination with other therapies, investigating its safety and efficacy in clinical trials, and further understanding its mechanism of action.
Métodos De Síntesis
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide is synthesized through a multi-step process involving the reaction of 2-methylphenyl hydrazine with ethyl 2-bromoacetate to form a hydrazide intermediate. The intermediate is then reacted with thioamide to form the final product, this compound. The synthesis process has been optimized to achieve high yields and purity of this compound.
Aplicaciones Científicas De Investigación
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-tumor properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-angiogenic properties, which can be beneficial in the treatment of diseases such as diabetic retinopathy and cancer.
Propiedades
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-4-21(15-8-6-5-7-12(15)2)17(22)14-11-23-16(19-14)13-9-18-20(3)10-13/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIDIMMFDRWFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CSC(=N2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

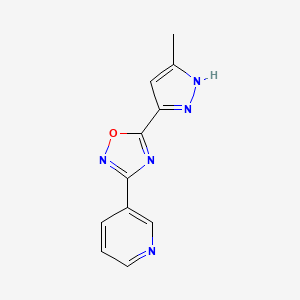

![1-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7645873.png)
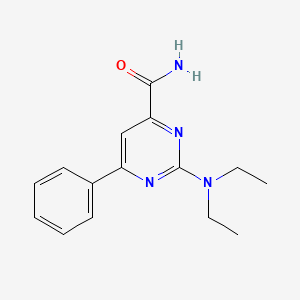
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7645886.png)
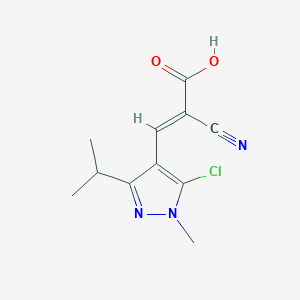
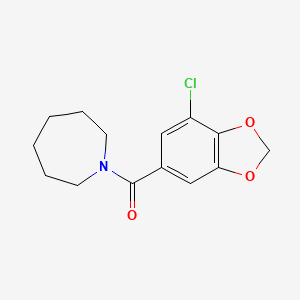
![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645906.png)
![5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7645922.png)
![Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone](/img/structure/B7645923.png)
![2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide](/img/structure/B7645935.png)
![N-[(1R)-1-(1-benzofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645948.png)
![1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7645955.png)
![N-[1-[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7645961.png)